molecular formula C11H18N4 B1488523 6-ethyl-N-(piperidin-4-yl)pyrimidin-4-amine CAS No. 1239848-56-6

6-ethyl-N-(piperidin-4-yl)pyrimidin-4-amine

Cat. No.: B1488523
CAS No.: 1239848-56-6
M. Wt: 206.29 g/mol
InChI Key: JODVJWGSIOYWJE-UHFFFAOYSA-N
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Description

6-ethyl-N-(piperidin-4-yl)pyrimidin-4-amine is a chemical compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological properties and are widely used in drug discovery and development. This compound features a pyrimidin-4-amine core substituted with an ethyl group and a piperidin-4-yl moiety, making it a unique candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-N-(piperidin-4-yl)pyrimidin-4-amine typically involves the following steps:

  • Formation of Pyrimidin-4-amine: The starting material, pyrimidin-4-amine, is synthesized through a condensation reaction between guanidine and an appropriate β-dicarbonyl compound.

  • Ethylation: The pyrimidin-4-amine undergoes ethylation using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

  • Piperidin-4-yl Substitution: The ethylated pyrimidin-4-amine is then reacted with piperidin-4-yl chloride or piperidin-4-yl bromide to introduce the piperidin-4-yl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 6-ethyl-N-(piperidin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidin-4-amine core, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and peracetic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions typically involving polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products Formed:

  • N-oxide Derivatives: Resulting from oxidation reactions.

  • Reduced Forms: Obtained through reduction reactions.

  • Substituted Derivatives: Formed via nucleophilic substitution reactions.

Scientific Research Applications

6-ethyl-N-(piperidin-4-yl)pyrimidin-4-amine has several scientific research applications across various fields:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: Applied in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-ethyl-N-(piperidin-4-yl)pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

6-ethyl-N-(piperidin-4-yl)pyrimidin-4-amine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperidine derivatives such as piperidine itself, ethyl isonipecotate, and other N-substituted pyrimidin-4-amines.

  • Uniqueness: The presence of the ethyl group and the specific substitution pattern on the pyrimidin-4-amine core contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

6-ethyl-N-piperidin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-9-7-11(14-8-13-9)15-10-3-5-12-6-4-10/h7-8,10,12H,2-6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODVJWGSIOYWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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